molecular formula C10H10ClN5 B13704690 3-Amino-5-(6-imidazo[1,2-a]pyridyl)pyrazole HCl

3-Amino-5-(6-imidazo[1,2-a]pyridyl)pyrazole HCl

Cat. No.: B13704690
M. Wt: 235.67 g/mol
InChI Key: ZDQXIGPQOORBNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-5-(6-imidazo[1,2-a]pyridyl)pyrazole HCl is a synthetic small molecule designed for medicinal chemistry and oncology research. This hybrid compound features a 3-aminopyrazole scaffold linked to an imidazo[1,2-a]pyridine ring system, a structural motif recognized as a privileged scaffold in drug discovery for its diverse biological activities and ability to modulate key cellular signaling pathways . The 3-aminopyrazole moiety is a versatile pharmacophore known to confer potent activity against various kinase targets, including p38 MAPK, which plays a critical role in cellular stress responses, inflammation, and tumorigenesis . The imidazo[1,2-a]pyridine component is similarly established in numerous bioactive compounds, contributing to significant anticancer and antiviral properties . The integration of these two fragments in a single molecule makes this compound a highly interesting candidate for investigating polypharmacology approaches in cancer therapy, which aim to simultaneously inhibit multiple pathways involved in cancer progression and resistance . Recent studies on analogous 3-aminoimidazo[1,2-a]pyridine structures have demonstrated promising cytotoxic activity against diverse cancer cell lines, including colon (HT-29), melanoma (B16F10), and breast (MCF-7) cancers, suggesting the potential research value of this related chemical series . The hydrochloride salt form ensures enhanced solubility and stability for in vitro assay applications. This product is intended For Research Use Only and is not approved for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C10H10ClN5

Molecular Weight

235.67 g/mol

IUPAC Name

5-imidazo[1,2-a]pyridin-6-yl-1H-pyrazol-3-amine;hydrochloride

InChI

InChI=1S/C10H9N5.ClH/c11-9-5-8(13-14-9)7-1-2-10-12-3-4-15(10)6-7;/h1-6H,(H3,11,13,14);1H

InChI Key

ZDQXIGPQOORBNO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=CN2C=C1C3=CC(=NN3)N.Cl

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Imidazo[1,2-a]pyridine-Pyrazole Biaryl Scaffolds for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The fusion of imidazo[1,2-a]pyridine and pyrazole heterocycles represents a high-value strategy in modern medicinal chemistry. This guide analyzes the structural synergy of this biaryl scaffold, widely recognized as a "privileged structure" capable of addressing complex biological targets including kinases (p38 MAPK, AKT/mTOR), GPCRs, and bacterial synthetases. By leveraging the specific physicochemical properties of these two rings—one a lipophilic, planar H-bond acceptor (imidazo[1,2-a]pyridine) and the other a versatile H-bond donor/acceptor (pyrazole)—researchers can engineer potent, metabolically stable drug candidates.

Structural Rationale & Pharmacophore Synergy

The "Privileged" Scaffold Concept

The imidazo[1,2-a]pyridine core acts as a bioisostere of the indole or purine ring, making it an ideal mimic for ATP in kinase active sites. When coupled with a pyrazole moiety, the resulting biaryl system introduces a critical torsional twist . This non-planar geometry is essential for:

  • Solubility: Disrupting crystal packing forces to improve aqueous solubility compared to fused tricyclic systems.

  • Selectivity: Fitting into specific hydrophobic pockets (e.g., the "gatekeeper" region in kinases) that planar molecules cannot access.

Physicochemical Properties
PropertyImidazo[1,2-a]pyridinePyrazoleBiaryl Hybrid Benefit
H-Bonding Acceptor (N1)Donor (NH) / Acceptor (N2)Dual capability allows "hinge binding" in kinases.
pKa ~6.8 (Basic)~2.5 (Weakly acidic/basic)Tunable ionization for optimized ADME profiles.
Metabolism Susceptible to oxidative metabolism at C3Stable; often used to block metabolic soft spotsPyrazole substitution at C3 blocks rapid oxidation.

Synthetic Architectures & Methodologies[1][2][3]

To construct these biaryl scaffolds, two primary retrosynthetic pathways are employed: Sequential Cross-Coupling and Multicomponent Reactions (MCRs) .

Pathway A: The Groebke-Blackburn-Bienaymé (GBB) Reaction

The GBB reaction is the most atom-economic method for synthesizing C3-substituted imidazo[1,2-a]pyridines. It involves a one-pot condensation of an aldehyde, a 2-aminopyridine, and an isocyanide.[1][2]

  • Mechanism: The reaction proceeds via Schiff base formation, followed by [4+1] cycloaddition with the isocyanide.

  • Regiocontrol: Exclusively forms the 3-amino-imidazo[1,2-a]pyridine core, which can be pre-functionalized with a pyrazole on the aldehyde component.

Pathway B: Palladium-Catalyzed Cross-Coupling

For direct biaryl linkages (e.g., C3-pyrazole linked to C6-imidazo[1,2-a]pyridine), Suzuki-Miyaura coupling is the industry standard.

  • Self-Validating Check: The boronic acid partner (pyrazole) is often unstable; protecting groups (e.g., THP, SEM) on the pyrazole nitrogen are critical to prevent catalyst poisoning.

Visualization of Synthetic Logic

SyntheticPathways Start Retrosynthetic Analysis PathA Path A: Multicomponent (GBB) (C3-N Linkage) Start->PathA PathB Path B: Pd-Catalyzed Coupling (C-C Biaryl Linkage) Start->PathB GBB_Inputs 2-Aminopyridine + Aldehyde (Pyrazole-bearing) + Isocyanide PathA->GBB_Inputs Atom Economy Suzuki_Inputs Halo-Imidazopyridine + Pyrazole Boronic Acid PathB->Suzuki_Inputs Modular Diversity Target Target Biaryl Scaffold (Kinase/Anti-infective) GBB_Inputs->Target Acid Catalyst (Sc(OTf)3) Suzuki_Inputs->Target Pd(dppf)Cl2, Base

Caption: Divergent synthetic strategies for assembling the imidazo[1,2-a]pyridine-pyrazole core. Path A offers speed; Path B offers modularity.

Biological Application: Kinase Inhibition (SAR)[5]

The most prolific application of this scaffold is in the inhibition of p38 MAP Kinase and the AKT/mTOR pathway .

Binding Mode Mechanism
  • Hinge Region: The N1 nitrogen of the imidazo[1,2-a]pyridine typically accepts a hydrogen bond from the backbone amide of the kinase hinge region (e.g., Met109 in p38α).

  • Specificity Pocket: The pyrazole moiety, often linked via a urea or amide spacer in older generations (like Doramapimod) or directly in newer scaffolds, projects into the hydrophobic pocket occupied by the "gatekeeper" residue (e.g., Thr106).

  • DFG-Motif Interaction: Substituents on the pyrazole ring (e.g., tert-butyl, aryl) stabilize the kinase in the "DFG-out" (inactive) conformation, granting high selectivity over other kinases.

Diagram: Kinase Interaction Map

KinaseSAR Core Imidazo[1,2-a]pyridine (Hinge Binder) Linker Biaryl Bond / Linker (Geometry Control) Core->Linker Met109 Hinge Region (Met109) H-Bond Acceptor Core->Met109 H-Bond (N1) Pyrazole Pyrazole Moiety (Hydrophobic Pocket) Linker->Pyrazole Gatekeeper Gatekeeper (Thr106) Steric Filter Linker->Gatekeeper Van der Waals DFG DFG Motif (Asp-Phe-Gly) Allosteric Control Pyrazole->DFG Hydrophobic Interaction

Caption: Pharmacophore mapping of the biaryl scaffold within the p38 MAPK active site.

Experimental Protocol: Microwave-Assisted Synthesis

This protocol describes the synthesis of a 3-(1H-pyrazol-4-yl)imidazo[1,2-a]pyridine derivative via a robust Suzuki-Miyaura coupling. This method is selected for its reproducibility and high yield in generating direct biaryl linkages.

Reagents & Equipment
  • Substrate A: 3-Iodoimidazo[1,2-a]pyridine (1.0 eq)

  • Substrate B: 1-Boc-pyrazole-4-boronic acid pinacol ester (1.2 eq)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%)

  • Base: Cs₂CO₃ (2.0 eq, 2M aqueous solution)

  • Solvent: 1,4-Dioxane (degassed)

  • Equipment: Microwave reactor (e.g., Biotage Initiator)

Step-by-Step Methodology
  • Preparation: In a 5 mL microwave vial, dissolve Substrate A (1 mmol) and Substrate B (1.2 mmol) in 1,4-Dioxane (3 mL).

  • Catalyst Addition: Add the Pd catalyst under a nitrogen blanket.

  • Activation: Add the aqueous Cs₂CO₃ solution. Seal the vial and purge with nitrogen for 60 seconds.

  • Reaction: Irradiate at 100°C for 45 minutes (High absorption level). Note: Conventional heating requires 12 hours at reflux.

  • Work-up: Dilute with EtOAc (20 mL), wash with water (2 x 10 mL) and brine. Dry over Na₂SO₄.[3]

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

  • Deprotection (Self-Validating Step): Treat the isolated product with TFA/DCM (1:1) at RT for 1 hour to remove the Boc group. Monitor by TLC.[3] A significant polarity shift (lower Rf) confirms the presence of the free pyrazole NH.

Emerging Frontiers & Future Outlook

Recent literature (2020–2025) highlights a shift from simple kinase inhibitors to more complex modalities:

  • Anti-Tubercular Agents: Imidazo[1,2-a]pyridine amides targeting the QcrB subunit of the cytochrome bc1 complex in Mycobacterium tuberculosis. The pyrazole ring improves cell wall permeability.

  • PROTACs: The biaryl scaffold serves as a stable "warhead" for Proteolysis Targeting Chimeras, where the pyrazole NH provides a convenient attachment point for linkers.

  • Fragment-Based Drug Discovery (FBDD): The scaffold is increasingly used in FBDD libraries due to its high "ligand efficiency" (LE).

References

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Journal of Medicinal Chemistry. (2025). Link

  • New library of pyrazole-imidazo[1,2-α]pyridine molecular conjugates: Synthesis, antibacterial activity and molecular docking studies. Chemical Biology & Drug Design. (2020).[4] Link

  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Advances. (2023). Link

  • Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. Journal of Medicinal Chemistry. (2002). Link

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Molecules. (2023). Link

Sources

The 3-Aminopyrazole Scaffold: A Technical Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3-aminopyrazole moiety represents a "privileged structure" in modern drug discovery, acting as a critical bioisostere for the adenine ring of ATP. Its distinct electronic profile—characterized by annular tautomerism and a bifunctional donor-acceptor motif—enables high-affinity interactions with the hinge region of protein kinases. This guide details the structural dynamics, synthetic regiocontrol, and medicinal application of 3-aminopyrazole derivatives, specifically focusing on the construction of fused pyrazolo[1,5-a]pyrimidine architectures used in approved oncology therapeutics like Zanubrutinib and Avapritinib .

Structural & Electronic Dynamics

Tautomerism and Reactivity

The 3-aminopyrazole scaffold exists in a tautomeric equilibrium that dictates its reactivity profile. Understanding the interplay between the 1H- and 2H- tautomers is prerequisite for controlling regioselectivity during functionalization.

  • The Hinge-Binding Motif: In the context of kinase inhibition, the scaffold mimics the N1 and N6 positions of adenine. The exocyclic amine acts as a hydrogen bond donor (HBD), while the ring nitrogen (N2) acts as a hydrogen bond acceptor (HBA).

  • Nucleophilic Ambiguity: The scaffold presents three nucleophilic sites: the exocyclic amine (

    
    ), the pyrrole-like nitrogen (
    
    
    
    ), and the pyridine-like nitrogen (
    
    
    ). In neutral conditions,
    
    
    is often the most nucleophilic; however, under acidic condensation conditions (e.g., Knorr synthesis logic), the ring nitrogen
    
    
    (or
    
    
    depending on tautomer) drives cyclization.
Visualization: Tautomeric Equilibrium & Reactive Sites

The following diagram illustrates the tautomeric shift and the resulting nucleophilic vectors essential for synthetic planning.

Tautomerism T1 1H-Tautomer (N1-H) T2 2H-Tautomer (N2-H) T1->T2 Fast Equilibrium React_Exo Exocyclic Amine (Primary Nucleophile) T1->React_Exo Acylation/Alkylation React_Ring Ring Nitrogen N2 (Cyclization Site) T2->React_Ring Condensation w/ 1,3-electrophiles

Figure 1: Tautomeric equilibrium of 3-aminopyrazole and divergent reactivity pathways.

Synthetic Architectures: The Pyrazolo[1,5-a]pyrimidine Route[1][2][3][4][5][6][7][8]

The most high-value transformation of 3-aminopyrazoles is the condensation with 1,3-dielectrophiles to form pyrazolo[1,5-a]pyrimidines . This bicyclic system locks the pyrazole in a fixed orientation, reducing entropic penalties upon protein binding.

Regiochemical Control

The reaction between 3-aminopyrazole and an unsymmetrical 1,3-diketone (or


-keto ester) can yield two regioisomers: the 7-substituted  (kinetic) or 5-substituted  (thermodynamic) product.
  • Mechanism: The reaction typically proceeds via an initial attack of the exocyclic amine on the most reactive carbonyl, followed by ring closure via the endocyclic nitrogen.

  • Steering the Reaction:

    • Acidic Conditions (AcOH): Favor the formation of 7-substituted derivatives when using

      
      -keto esters.
      
    • Basic Conditions: Can alter the initial nucleophilic attack, sometimes favoring the 5-isomer.[1][2]

    • Steric Bulk: Bulky groups on the 1,3-dielectrophile will direct the initial attack to the less hindered carbonyl.

Visualization: Synthetic Workflow

Synthesis Input1 3-Aminopyrazole Step1 Intermediate Formation (Schiff Base / Enamine) Input1->Step1 AcOH, Reflux Input2 1,3-Dielectrophile (e.g., 1,3-diketone, enaminone) Input2->Step1 AcOH, Reflux Step2 Cyclodehydration (- H2O) Step1->Step2 Prod1 Pyrazolo[1,5-a]pyrimidine (7-substituted) Step2->Prod1 Major Isomer (Typical) Prod2 Pyrazolo[1,5-a]pyrimidine (5-substituted) Step2->Prod2 Minor Isomer

Figure 2: Condensation pathway for pyrazolo[1,5-a]pyrimidine synthesis.

Medicinal Chemistry Applications: Kinase Inhibition[10][11][12]

The "Hinge Binder" Concept

Protein kinases possess a conserved ATP-binding pocket containing a "hinge" region (residues connecting the N- and C-lobes).[3][4][5] The 3-aminopyrazole scaffold is an ideal ATP mimetic.

Interaction TypeScaffold AtomKinase Residue (General)
H-Bond Donor Exocyclic NHBackbone Carbonyl (Gatekeeper + 1)
H-Bond Acceptor Ring Nitrogen (N2)Backbone Amide NH (Gatekeeper + 3)
Hydrophobic Pyrazole C4-HGatekeeper Residue (Steric fit)
Case Study: Zanubrutinib (Brukinsa)

Zanubrutinib, a covalent BTK inhibitor, utilizes a fused pyrazolo[1,5-a]pyrimidine core.[6]

  • Role of the Scaffold: The bicyclic core orients the acrylamide "warhead" toward Cys481 in BTK while maintaining high affinity H-bonds with the hinge residues (Met477, Glu475).

  • Selectivity: The specific substitution pattern at the 3- and 7-positions allows the molecule to avoid steric clashes with the gatekeeper residue, enhancing selectivity over EGFR and ITK compared to first-generation inhibitors like Ibrutinib.

Experimental Protocols

Protocol: Synthesis of 5,7-Dimethylpyrazolo[1,5-a]pyrimidine

A self-validating protocol for generating the core scaffold.

Reagents:

  • 3-Aminopyrazole (1.0 equiv)

  • 2,4-Pentanedione (Acetylacetone) (1.1 equiv)

  • Glacial Acetic Acid (Solvent)

Methodology:

  • Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 3-aminopyrazole (830 mg, 10 mmol) in glacial acetic acid (10 mL).

  • Addition: Dropwise add 2,4-pentanedione (1.13 mL, 11 mmol) at room temperature. An exotherm may be observed.

  • Reaction: Heat the mixture to reflux (118 °C) for 4 hours. Monitor progress via TLC (SiO2, 5% MeOH in DCM). The starting amine spot (polar) should disappear, replaced by a higher Rf fluorescent spot.

  • Workup: Cool to room temperature. Pour the reaction mixture into ice-cold water (50 mL). Neutralize carefully with saturated NaHCO3 solution until pH ~8.

  • Isolation: The product often precipitates as a solid. Filter, wash with cold water, and dry under vacuum. If no precipitate forms, extract with EtOAc (3 x 30 mL), dry over Na2SO4, and concentrate.

  • Validation:

    • 1H NMR (DMSO-d6): Look for the loss of the exocyclic NH2 signal (~5.0 ppm broad) and the appearance of a singlet for the pyrimidine proton (~6.8 ppm).

    • LC-MS: Confirm [M+H]+ = 148.1.

Protocol: ADP-Glo™ Kinase Assay (Generic Screening)

A bioluminescent assay to validate the inhibitory potential of synthesized derivatives.

Principle: Measures ADP formation (kinase activity) by converting it to ATP, which is then used by luciferase to generate light.

Workflow:

  • Enzyme Reaction: Incubate Kinase (e.g., BTK, 2 ng/µL), Substrate (Poly Glu:Tyr, 0.2 µg/µL), ATP (10 µM), and Test Compound (10-point dose response) in kinase buffer for 60 min at RT.

  • ADP-Glo Reagent: Add equal volume of ADP-Glo Reagent to terminate the kinase reaction and deplete remaining ATP. Incubate 40 min.

  • Detection: Add Kinase Detection Reagent (converts ADP to ATP -> Light). Incubate 30 min.

  • Readout: Measure luminescence on a plate reader.

  • Analysis: Plot RLU vs. log[Compound]. Calculate IC50 using non-linear regression (GraphPad Prism).

References

  • Vertex Pharmaceuticals. (2009). Discovery of Tozasertib (MK-0457), a pan-Aurora inhibitor. Journal of Medicinal Chemistry.

  • Fandrick, D. R., et al. (2015).[7] A Michael Equilibration Model to Control Site Selectivity in the Condensation toward Aminopyrazoles.[2] Organic Letters.[2]

  • BeiGene. (2019). Discovery of Zanubrutinib (BGB-3111), a Potent, Selective, and Orally Available Covalent Bruton’s Tyrosine Kinase Inhibitor. Journal of Medicinal Chemistry.

  • Lynch, M. A., et al. (1998). Synthesis of Pyrazolo[1,5-a]pyrimidines.[8][9][10][6][11][12][13][1][14] Australian Journal of Chemistry.

  • Promega. (2024). ADP-Glo™ Kinase Assay Technical Manual.

Sources

Targeting the C6 Vector: Biological Efficacy of 6-Substituted Imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, capable of binding to diverse biological targets with high affinity. While the 2- and 3-positions have historically dominated SAR (Structure-Activity Relationship) studies (e.g., Zolpidem), the C6 position has emerged as a critical vector for modulating metabolic stability, lipophilicity, and target specificity.

This technical guide analyzes the biological targets specifically modulated by 6-substituted imidazo[1,2-a]pyridine derivatives , moving beyond general scaffold properties to focus on the C6 pharmacophore. It covers oncology (Tubulin, PI3K), infectious disease (QcrB), and emerging targets like Rab Geranylgeranyl Transferase (RGGT).

The Pharmacophore: Why the C6 Position?

The imidazo[1,2-a]pyridine core contains a bridgehead nitrogen (N4) that is weakly basic and a pyridine ring susceptible to electrophilic attack.

  • Electronic Vector: The C6 position is para to the bridgehead nitrogen. Substituents here significantly influence the electron density of the pyridine ring, affecting the pKa of N1 and the overall hydrogen bond acceptor capability.

  • Metabolic Blockade: The C6 position is a primary site for oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes. Substitution at C6 (e.g., with -F, -Cl, or -CH3) often blocks this metabolic soft spot, extending half-life (

    
    ).
    
  • Steric Reach: In many binding pockets (e.g., the Colchicine site of tubulin), the C6 vector allows the molecule to extend into deep hydrophobic clefts that are inaccessible to 2- or 3-substituted analogs.

Figure 1: SAR Logic of the C6 Vector[1]

SAR_Logic Core Imidazo[1,2-a]pyridine Scaffold C6 C6 Position (The Vector) Core->C6  Functionalization   Metabolism Metabolic Stability (Blocks CYP oxidation) C6->Metabolism  Halogen/Methyl sub   Lipophilicity Lipophilicity (LogP) (Membrane Permeability) C6->Lipophilicity  Aryl/Heteroaryl sub   Specificity Target Specificity (Hydrophobic Pocket Access) C6->Specificity  Extension Vector  

Caption: The C6 position serves as a strategic anchor point for modulating physicochemical properties and target engagement.

Primary Biological Targets

Tubulin Polymerization (Oncology)

Mechanism: 6-Aryl-imidazo[1,2-a]pyridines act as Colchicine Binding Site Inhibitors (CBSIs) .[1] They bind to the interface between


- and 

-tubulin, preventing the polymerization of tubulin dimers into microtubules. This leads to:
  • Disruption of the mitotic spindle.

  • Cell cycle arrest at the G2/M phase.

  • Induction of apoptosis (caspase-3 activation).[2]

Key SAR Insight: A 6-phenyl or 6-heteroaryl group (often introduced via Suzuki coupling) mimics the B-ring of colchicine or combretastatin A-4, occupying a critical hydrophobic pocket.

PI3K Kinase (Oncology)

Mechanism: The Phosphoinositide 3-kinase (PI3K) pathway is upregulated in many cancers. Key Compound: 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives. SAR Insight: The imidazo[1,2-a]pyridine moiety at the 6-position of a quinazoline core acts as a "pharmacophore fusion," enhancing binding affinity to the ATP-binding pocket of PI3K


 via hydrogen bonding and 

-stacking interactions.
QcrB (Tuberculosis)

Mechanism: Mycobacterium tuberculosis relies on the electron transport chain for ATP synthesis. The cytochrome


 complex is a validated target.
Key Compound:  2,6-Dimethyl-imidazo[1,2-a]pyridine-3-carboxamides (related to Telacebec/Q203).
SAR Insight:  While the 3-carboxamide is the primary binding motif, the 6-methyl group  is essential for maintaining the optimal lipophilic profile required to penetrate the mycobacterial cell wall (mycolic acid layer) and for steric fit within the QcrB active site.
Rab Geranylgeranyl Transferase (RGGT)

Mechanism: RGGT prenylates Rab GTPases, which are crucial for intracellular vesicular trafficking. Upregulation of Rab proteins is linked to cancer metastasis. Key Compound: 6-Substituted imidazo[1,2-a]pyridine-3-yl-phosphonocarboxylates. SAR Insight: The C6 position is the "privileged" vector here; only modifications at C6 (e.g., 6-phenyl) retain inhibitory activity against RGGT, whereas 2- or 3-position modifications often abolish it.

Comparative Data Summary

TargetDisease AreaKey C6 SubstituentMechanism of ActionIC50 / MIC Data
Tubulin Cancer (Colon, Breast)Phenyl / 3,4,5-trimethoxyphenylInhibits polymerization (Colchicine site)IC50: 10 - 50 nM (Cell lines)
PI3K

Cancer (Lung, Glioblastoma)Imidazo[1,2-a]pyridine fused to QuinazolineATP-competitive kinase inhibitionIC50: ~0.09

M
QcrB TuberculosisMethyl (-CH3)Cytochrome bc1 complex inhibition (ATP depletion)MIC: 0.03 - 5

M
RGGT Metastatic CancerPhenyl / ArylInhibits Rab prenylationLED: 25 - 100

M

Experimental Protocols

Synthesis: Microwave-Assisted Suzuki-Miyaura Coupling

Objective: To efficiently install aryl/heteroaryl groups at the C6 position.

Reagents:

  • Substrate: 6-Bromo-imidazo[1,2-a]pyridine (1.0 equiv)

  • Coupling Partner: Aryl boronic acid (1.2 equiv)

  • Catalyst:

    
     (0.05 equiv) or 
    
    
    
  • Base:

    
     (2M aqueous solution, 2.0 equiv)
    
  • Solvent: Toluene:Ethanol (2:1 v/v) or 1,4-Dioxane/Ethanol

Step-by-Step Protocol:

  • Preparation: In a microwave-compatible vial, dissolve the 6-bromo substrate and aryl boronic acid in the solvent mixture.

  • Degassing: Bubble nitrogen or argon through the solution for 5 minutes to remove dissolved oxygen (critical to prevent Pd oxidation and homocoupling).

  • Catalyst Addition: Add the Palladium catalyst and the aqueous base under an inert atmosphere. Seal the vial immediately.

  • Reaction: Irradiate in a microwave reactor at 150°C for 15–30 minutes . (Conventional heating requires reflux for 12–24 hours).

  • Work-up: Cool to room temperature. Filter through a Celite pad to remove Palladium residues. Wash with ethyl acetate.

  • Purification: Concentrate the filtrate and purify via silica gel flash chromatography (typically Hexane/Ethyl Acetate gradient).

Figure 2: Synthesis Workflow

Synthesis_Flow Start Start: 6-Bromo-imidazo[1,2-a]pyridine Reagents Add Boronic Acid + Base (Na2CO3) Start->Reagents Degas Degas (N2/Ar) 5 mins (Prevent Pd Oxidation) Reagents->Degas Cat Add Pd(PPh3)4 Catalyst Degas->Cat MW Microwave Irradiation 150°C, 20 mins Cat->MW Workup Celite Filtration & Extraction MW->Workup Final Product: 6-Aryl-imidazo[1,2-a]pyridine Workup->Final

Caption: Optimized microwave-assisted Suzuki coupling workflow for C6 functionalization.

Biological Assay: Tubulin Polymerization Inhibition

Objective: To verify if the 6-substituted derivative targets the colchicine site.

Reagents:

  • Purified Tubulin protein (>99% pure, typically bovine brain origin).

  • GTP (Guanosine triphosphate).

  • PEM Buffer (80 mM PIPES, 1 mM EGTA, 1 mM

    
    , pH 6.9).
    
  • Test Compound (dissolved in DMSO).

Step-by-Step Protocol:

  • Preparation: Keep all reagents on ice (4°C). Tubulin polymerizes spontaneously at room temperature.

  • Mixture: In a 96-well plate (pre-chilled), add tubulin (final conc. 3 mg/mL or ~10

    
    M) in PEM buffer containing 1 mM GTP.
    
  • Treatment: Add the test compound (at varying concentrations, e.g., 1–10

    
    M). Include a Vehicle Control  (DMSO only) and a Positive Control  (Colchicine, 5 
    
    
    
    M).
  • Initiation: Transfer the plate to a plate reader pre-heated to 37°C .

  • Measurement: Monitor the absorbance at 340 nm every 30 seconds for 60 minutes.

    • Principle: Polymerized microtubules scatter light, increasing absorbance. Inhibition results in a flat line compared to the control curve.

  • Analysis: Plot Absorbance vs. Time. Calculate the

    
     (rate of polymerization) and determine the % inhibition relative to the vehicle control.
    

References

  • Synthesis & Anticancer (Colon): Goel, R. et al. (2011). "6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2." European Journal of Medicinal Chemistry. Link

  • PI3K Inhibition: Li, Z. et al. (2023). "Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition." Pharmaceuticals.[3][4][5] Link

  • Tuberculosis (QcrB): Abrahams, K. A. et al. (2012).[6] "Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB." PLoS ONE. Link

  • RGGT Inhibition: Kazmierczak, A. et al. (2020). "Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2-Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase." Frontiers in Chemistry. Link

  • Tubulin/SAR: Kamal, A. et al. (2015). "Imidazo[1,2-a]pyridine-oxadiazole hybrids: Synthesis, anticancer activity, and tubulin polymerization inhibition."[7] Bioorganic & Medicinal Chemistry Letters. Link

  • Synthesis (Suzuki Protocol): Gueiffier, A. et al. (2007). "Synthesis of Polysubstituted Imidazo[1,2-a]pyridines via Microwave-Assisted One-Pot Cyclization/Suzuki Coupling." Journal of Organic Chemistry. Link

Sources

Methodological & Application

Application Note: Formulation & Assay Strategies for 3-Amino-5-(6-imidazo[1,2-a]pyridyl)pyrazole HCl (K02288)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

3-Amino-5-(6-imidazo[1,2-a]pyridyl)pyrazole HCl (commonly referred to as K02288 ) is a potent, selective inhibitor of the Bone Morphogenetic Protein (BMP) signaling pathway, specifically targeting the Activin Receptor-Like Kinase 2 (ALK2/ACVR1). While the hydrochloride (HCl) salt form offers improved initial solid-state stability and dissolution kinetics compared to the free base, the compound remains intrinsically hydrophobic.

The Formulation Challenge: The critical error in K02288 assays is the assumption that the HCl salt confers indefinite aqueous solubility. Upon dilution into physiological buffers (pH 7.4), the salt dissociates, and the compound reverts to its free-base equilibrium. If the concentration exceeds the thermodynamic solubility limit of the free base (~5-10 µM in pure PBS), the compound will precipitate, leading to "false flat" IC50 curves and underestimation of potency.

This guide details a "Solvent-Shift" dilution strategy designed to maintain K02288 in solution during the critical transition from organic stock to aqueous assay media.

Physicochemical Profile & Solubility Data

Understanding the solvent compatibility is the foundation of reproducible data.

ParameterSpecificationNotes
Molecular Weight ~310.74 g/mol (HCl salt)Note: Adjust calculations if using Free Base (274.28 g/mol )
Primary Solvent DMSO (Anhydrous) Solubility: ≥ 50 mM (Recommended Stock)
Secondary Solvent EthanolSolubility: < 5 mM (Not recommended for stock)
Aqueous Buffer (pH 7.4) < 10 µM (Thermodynamic)CRITICAL: Metastable at higher conc. for <30 mins.
Hygroscopy High (HCl salt)Must be weighed/handled in low humidity.

Mechanism of Action: The BMP Signaling Pathway

K02288 acts by competitively binding to the ATP pocket of the ALK2 kinase domain, preventing the phosphorylation of SMAD1/5/8.[1]

BMP_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP_Ligand BMP Ligand (BMP4/6) Receptor_Complex BMP Receptor Complex (ALK2 / BMPRII) BMP_Ligand->Receptor_Complex Activation SMAD_Inactive SMAD 1/5/8 (Unphosphorylated) Receptor_Complex->SMAD_Inactive Phosphorylation K02288 K02288 (Inhibitor) K02288->Receptor_Complex  Competitive Inhibition ATP ATP ATP->Receptor_Complex Cofactor SMAD_Active p-SMAD 1/5/8 (Phosphorylated) SMAD_Inactive->SMAD_Active Activation Complex Transcriptional Complex SMAD_Active->Complex Bind SMAD4 SMAD4 SMAD4 (Co-SMAD) SMAD4->Complex Transcription Gene Transcription (Id1, Id2, BRE) Complex->Transcription Translocation

Figure 1: Mechanism of Action. K02288 competitively inhibits the ATP binding site of the ALK2 receptor, blocking the downstream phosphorylation of SMAD proteins.

Protocol A: Preparation of High-Integrity Stock Solutions

Purpose: To create a stable, anhydrous stock solution that prevents hydrolysis and concentration drift.

Materials:

  • K02288 HCl solid.

  • DMSO (Anhydrous, ≥99.9%, stored over molecular sieves).

  • Amber glass vials (borosilicate) with PTFE-lined caps.

  • Desiccator.

Procedure:

  • Equilibration: Remove the K02288 vial from -20°C storage and place it in a desiccator. Allow it to reach room temperature (approx. 30 mins) before opening.

    • Why? Opening a cold vial condenses atmospheric water onto the hygroscopic HCl salt, altering the weighable mass.

  • Weighing: Rapidly weigh the required amount (e.g., 5 mg) into a sterile amber glass vial.

  • Solubilization: Calculate the volume of DMSO required for a 10 mM stock.

    • Calculation: Volume (mL) = [Mass (mg) / MW (310.74)] / Concentration (0.01 M).

    • Example: For 5 mg, add ~1.609 mL DMSO.

  • Dissolution: Vortex vigorously for 30 seconds. The solution should be clear and slightly yellow.

    • QC Check: Hold vial against a light source. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

  • Storage: Aliquot into single-use volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -80°C (stable for 1 year) or -20°C (stable for 3 months).

Protocol B: The "Solvent-Shift" Serial Dilution Strategy

Purpose: To dilute K02288 for assays without precipitating the compound. The Trap: Do NOT dilute the 10 mM DMSO stock directly into the aqueous assay buffer to make your curve. This causes local high-concentration "hotspots" where the compound crashes out immediately.

Workflow Visualization:

Dilution_Workflow cluster_plate1 Step 1: Compound Plate (100% DMSO) cluster_plate2 Step 2: Intermediate Plate (10% DMSO) cluster_plate3 Step 3: Assay Plate (Final) Stock 10 mM Stock (100% DMSO) Dilution_Series 3-fold Serial Dilution (10 mM -> 3 µM) Stock->Dilution_Series Dilute Final_Well 1:10 Transfer to Cells (Final DMSO: 1%) Stock->Final_Well  DO NOT DO THIS Crash_Risk CRASH RISK ZONE Avoid direct transfer of high conc. to water Stock->Crash_Risk Intermediate 1:10 Dilution into Media (Rapid Mixing) Dilution_Series->Intermediate Transfer 5 µL to 45 µL Media Intermediate->Final_Well Transfer 10 µL to 90 µL Cells

Figure 2: The Solvent-Shift Dilution Workflow. By performing serial dilutions in DMSO and using an intermediate plate, you prevent precipitation shocks.

Detailed Steps:

  • Compound Plate (100% DMSO): Prepare your dose-response curve (e.g., 8-point, 3-fold dilution) entirely in DMSO.

    • Top Conc: 10 mM.[2]

    • Lowest Conc: ~3 µM.

  • Intermediate Plate (10% DMSO): Transfer 5 µL from the Compound Plate into 45 µL of assay media (or buffer) in a PCR plate.

    • Action: Mix immediately by pipetting up and down 5 times.

    • Result: The compound is now at 10x the final concentration, in 10% DMSO. This is usually stable for the 20 minutes required to set up the assay.

  • Assay Plate (1% DMSO): Transfer 10 µL from the Intermediate Plate into 90 µL of cells/enzyme mix.

    • Final DMSO: 1% (Well tolerated by most kinase and cell assays).

    • Final K02288 Max Conc: 100 µM (likely to precipitate) -> Realistically, your top active dose should be ~10 µM.

Assay Specifics: In Vitro Considerations

Biochemical Kinase Assays (ALK2)[3][4]
  • Buffer System: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20, 2 mM DTT.

  • Detergent is Mandatory: The 0.01% Tween-20 (or Triton X-100) is critical to prevent K02288 from aggregating or adhering to the plastic microplate walls (a common cause of low potency artifacts).

  • Enzyme Conc: ALK2 is sensitive; use < 5 nM enzyme to avoid ligand depletion.

Cell-Based Assays (C2C12 or HUVEC)
  • Serum Interaction: K02288 is moderately protein-bound. If shifting from 1% FBS (starvation) to 10% FBS (growth), expect a 2-5x shift in IC50 (potency drop).

  • DMSO Tolerance: C2C12 myoblasts tolerate 0.5% - 1.0% DMSO well. HUVECs are more sensitive; aim for <0.5% final DMSO if possible.

  • Readout: Phospho-SMAD1/5/8 (Western Blot or ELISA) or BRE-Luciferase reporter.

    • Timing: For phosphorylation, treat for 1 hour. For Luciferase, treat for 16-24 hours.

Troubleshooting & Quality Control

If your IC50 curves are flat or variable, perform these checks:

ObservationProbable CauseCorrective Action
Variable IC50s Precipitation in wellCheck "Intermediate Plate" for cloudiness. Reduce top concentration.
Low Potency Compound sticking to tipsUse Low-Retention pipette tips. Ensure 0.01% detergent in kinase buffer.
Yellow Media AcidificationThe HCl salt is acidic. At 100 µM, it might shift media pH. Check color of phenol red.

References

  • Sanvitale, C. E., et al. (2013). "A New Class of Small Molecule Inhibitor of BMP Signaling."[1][3] PLOS ONE, 8(4), e62721.[1][3][4] [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Stability of 3-Amino-5-(6-imidazo[1,2-a]pyridyl)pyrazole HCl

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Welcome to the technical support guide for 3-Amino-5-(6-imidazo[1,2-a]pyridyl)pyrazole HCl. As a molecule combining the pharmacologically significant imidazo[1,2-a]pyridine and pyrazole scaffolds, understanding its behavior in experimental systems is paramount for generating reliable and reproducible data.[1][2][3][4][5] This guide is designed to address a critical, yet often overlooked, aspect of in vitro pharmacology: the stability of the compound in cell culture media.

Instability of a test compound during an experiment can lead to a significant underestimation of its true potency, as the effective concentration exposed to the cells diminishes over time.[6][7] This document provides a comprehensive set of FAQs, troubleshooting advice, and detailed protocols to empower you to assess and manage the stability of this compound in your specific cell culture system. While specific stability data for this exact molecule is not extensively published, this guide synthesizes established principles of medicinal chemistry and bioanalysis to provide a robust framework for your investigations.[7]

Frequently Asked Questions (FAQs)

Q1: Why is it absolutely critical to determine the stability of this compound in my cell culture media?

Understanding the stability of your compound is fundamental to the integrity of your results.[6] If a compound degrades during the course of an experiment, the concentration that your cells are exposed to is not the concentration you think you are testing. This leads to an inaccurate determination of key parameters like IC50 or EC50, potentially causing you to misinterpret the compound's efficacy or even discard a promising candidate. Stability studies are essential for establishing a true concentration-response relationship.

Q2: What are the primary factors in a typical cell culture environment that could degrade my compound?

Several factors can influence the stability of a small molecule in the complex milieu of cell culture media.[7][8] It is crucial to consider the interplay between these elements in your experimental setup.

FactorPotential Impact on this compound
Temperature Standard incubator conditions (37°C) accelerate the rate of most chemical reactions, including hydrolysis and oxidation, compared to room temperature or refrigerated storage.[7]
pH Cell culture media is typically buffered to a physiological pH of 7.2-7.4. The HCl salt form of your compound will neutralize, yielding the free base. The stability of the heterocyclic rings and the amino group can be pH-dependent.
Light Many heterocyclic compounds, particularly those with conjugated pi systems like the imidazopyridine core, are sensitive to light.[8][9] Light exposure can catalyze photo-oxidation or isomerization, leading to degradation.
Media Components Serum proteins can bind to small molecules, which may either stabilize them or render them unavailable to cells. Other components, such as certain amino acids (e.g., cysteine) or metal ions (e.g., iron), can have catalytic effects on degradation.[10][11]
Dissolved Oxygen The amino group on the pyrazole ring and potentially the imidazopyridine core could be susceptible to oxidation.[9] Standard cell culture conditions involve an aerobic environment.
Enzymatic Activity If using serum-containing media or performing experiments with whole cells, esterases, oxidases, or other enzymes present could metabolize the compound.

Q3: My compound has an amino group. Is that a particular point of concern for stability?

Yes, primary amino groups can be reactive. They are nucleophilic and can be susceptible to oxidation or reaction with electrophilic components in the media, such as aldehydes or ketones that may be present as minor components or metabolites.

Q4: How should I prepare and store my stock solutions to maximize the initial integrity of the compound?

Proper handling and storage from the moment you receive the compound are crucial.[12]

  • Solvent Choice: High-purity, anhydrous DMSO is the recommended solvent for initial stock solutions. It is a polar aprotic solvent that is generally inert and can be stored at low temperatures.[12]

  • Concentration: Prepare a high-concentration stock (e.g., 10-50 mM) to minimize the volume of DMSO added to your culture media (typically ≤0.5% v/v).

  • Storage: Aliquot the stock solution into single-use volumes in tightly sealed vials and store at -80°C. This prevents repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.

  • Protection: Pyrazole and imidazopyridine derivatives can be sensitive to light and oxidation.[9] Store stock solutions in amber vials or wrap clear vials in aluminum foil. Consider flushing the headspace of the vial with an inert gas like argon or nitrogen before sealing for long-term storage.[9]

Troubleshooting Guide

Issue: I'm observing inconsistent or lower-than-expected activity in my biological assays.

This is a classic sign of a potential compound stability problem. Before questioning the biological hypothesis, validate the chemical integrity of your experiment.

Troubleshooting_Workflow start Inconsistent or Low Biological Activity q1 Is the stock solution prepared and stored correctly? start->q1 fix_stock ACTION: Prepare fresh stock solution. Aliquot, protect from light, store at -80°C. q1->fix_stock No q2 Is the compound soluble in the final media concentration? q1->q2 Yes fix_stock->start Re-test fix_sol ACTION: Visually inspect for precipitate. Test solubility limit. Consider using a solubilizing agent (with appropriate vehicle controls). q2->fix_sol No q3 Could the compound be degrading in the media? q2->q3 Yes fix_sol->start Re-test run_stability ACTION: Perform a stability study. Use Protocol 1 (LC-MS/MS) to quantify compound over time at 37°C. q3->run_stability Possibly conclusion Root Cause Identified: Modify experimental design (e.g., shorter incubation, fresh media changes) based on stability data. run_stability->conclusion

Caption: Troubleshooting workflow for inconsistent experimental results.

Issue: The cell culture medium changes color or becomes cloudy after adding my compound.

  • Precipitation: The compound may be crashing out of solution at the working concentration.[12][13] This is a solubility issue, not necessarily a stability issue, but it has the same effect of reducing the effective concentration. The HCl salt improves water solubility, but the free base formed at neutral pH may be less soluble.

    • Solution: Visually inspect the media under a microscope after adding the compound. If you see crystals or precipitate, you have exceeded the solubility limit. Try lowering the concentration or using a different formulation (though this is often not feasible).

  • Degradation Product: A colored degradation product may be forming. Pyrazole-containing compounds can sometimes form colored oxidation products.[9]

    • Solution: This is a clear indicator of instability. You must perform a formal stability assessment using the protocols below.

Experimental Protocols

Protocol 1: Definitive Stability Assessment Using LC-MS/MS

This protocol is the gold standard for directly measuring the concentration of the parent compound over time.[13][14][15][16]

Objective: To quantify the remaining percentage of this compound in cell-free culture media over a typical experiment duration (e.g., 72 hours).

Materials:

  • This compound

  • Anhydrous DMSO

  • Your specific cell culture medium (e.g., DMEM + 10% FBS)

  • Sterile microcentrifuge tubes or 96-well plates

  • Acetonitrile (ACN) with 0.1% formic acid (or other suitable extraction solvent)

  • LC-MS/MS system

Methodology:

  • Prepare a 10 mM stock solution of the compound in anhydrous DMSO.

  • Spike the Media: In a sterile container, dilute the stock solution into pre-warmed (37°C) cell culture medium to your highest working concentration (e.g., 10 µM). Ensure the final DMSO concentration is consistent with your experiments (e.g., 0.1%).

  • Timepoint Zero (T=0): Immediately remove an aliquot (e.g., 100 µL) of the spiked media. This is your T=0 sample.

  • Incubation: Place the container of spiked media in a 37°C, 5% CO2 incubator.

  • Sample Collection: At subsequent time points (e.g., 2, 4, 8, 24, 48, 72 hours), remove additional aliquots.

  • Sample Quenching & Extraction:

    • For each collected aliquot, immediately add it to a tube containing a protein precipitation/extraction solvent (e.g., 300 µL of ice-cold acetonitrile).[14] This stops any further degradation and precipitates serum proteins.

    • Vortex vigorously for 1 minute.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

  • Analysis:

    • Carefully transfer the supernatant to an HPLC vial.

    • Analyze the samples using a validated LC-MS/MS method to quantify the concentration of the parent compound.

  • Data Interpretation: Calculate the percentage of the compound remaining at each time point relative to the T=0 sample. Plot this data to determine the degradation kinetics and the compound's half-life (t½) in the media.

Stability_Protocol_Workflow prep_stock 1. Prepare 10 mM Stock in DMSO spike_media 2. Spike Pre-warmed Cell Culture Media prep_stock->spike_media t0 3. Collect T=0 Sample spike_media->t0 incubate 4. Incubate at 37°C (T=2, 4, 8, 24, 48, 72h) spike_media->incubate extract 6. Quench & Extract with Acetonitrile t0->extract sample 5. Collect Samples at Timepoints incubate->sample sample->extract analyze 7. Analyze via LC-MS/MS extract->analyze data 8. Calculate % Remaining and Half-life (t½) analyze->data

Sources

Validation & Comparative

Comparative Guide: LC-MS/MS Structural Elucidation of Imidazo[1,2-a]pyridine-Pyrazole Conjugates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The conjugation of imidazo[1,2-a]pyridine and pyrazole scaffolds creates a "super-scaffold" frequently utilized in kinase inhibitors (e.g., p38


, Nek2) and anti-infectives. While synthetic routes are well-documented, the structural confirmation of these conjugates via LC-MS/MS often presents a diagnostic challenge due to the competitive ionization sites and complex rearrangement pathways.

This guide objectively compares the fragmentation dynamics of the conjugate against its individual heterocyclic precursors. By understanding the specific Collision-Induced Dissociation (CID) pathways—specifically the competition between linker cleavage and ring degradation—researchers can design more specific Multiple Reaction Monitoring (MRM) transitions and validate metabolite structures with higher confidence.

Part 1: The Scaffold Architecture

To interpret the mass spectra, we must first define the structural "weak points" and charge localization sites.

The Conjugate System

The typical pharmacophore involves a direct C-C bond or a short linker (amide/ether) connecting:

  • The Imidazo[1,2-a]pyridine Core: A fused bicyclic system (basic

    
    ). Protonation typically occurs at N1 .
    
  • The Pyrazole Moiety: A five-membered ring (basic

    
    ). Protonation occurs at N2 .
    

Key Analytical Insight: In Electrospray Ionization (ESI+), the imidazo[1,2-a]pyridine nitrogen (N1) is the thermodynamically favored site for protonation


. However, under high collision energies, charge migration to the pyrazole ring drives specific fragmentation channels.

Part 2: Comparative Fragmentation Dynamics

This section contrasts the fragmentation behavior of the conjugate with its isolated building blocks. This comparison is vital for distinguishing the intact drug from potential metabolites (e.g., hydrolyzed fragments).

The "Pivot Bond" Cleavage (The Conjugate Specific Pathway)

Unlike the individual rings, the conjugate possesses a distinct "pivot point"—the bond connecting the two heterocycles.

  • Low Collision Energy (10-20 eV): The spectra are dominated by the cleavage of the substituent/linker. If connected via an amide, expect the acylium ion. If directly connected (C-C), the molecule is surprisingly resilient, often requiring higher energy to fragment.

  • Diagnostic Utility: The presence of the intact imidazo[1,2-a]pyridine ion (typically m/z 119 for the unsubstituted core) is the primary confirmation of the conjugate's "left-hand" side.

Imidazo[1,2-a]pyridine Core Fragmentation

When this scaffold fragments (either as a monomer or part of the conjugate), it follows a specific "unzipping" mechanism:

Fragment TypeMechanismCharacteristic Loss (Da)Diagnostic Value
HCN Loss Cleavage of the imidazole ring (N1-C2-H)-27 DaHigh. Confirms the presence of the fused imidazole ring.
Pyridine Ring Opening Retro-electrocyclic ring openingComplexMedium. Often leads to acetylene loss (-26 Da).
Substituent Loss Homolytic cleavage at C3 (e.g., phenoxy)VariableHigh. C3 is the most reactive site; loss of the C3 group is often the Base Peak.
Pyrazole Ring Fragmentation

The pyrazole moiety adds a competing fragmentation channel:

Fragment TypeMechanismCharacteristic Loss (Da)Diagnostic Value

Loss
Diazo-like extrusion-28 DaHigh. Specific to azo/hydrazine systems.
HCN Loss Ring cleavage-27 DaLow. Indistinguishable from imidazo-HCN loss without high-res MS.
Nitrile Formation Ring opening to form alkynyl nitrilesVariableMedium. Seen in high-energy spectra.

Part 3: Mechanistic Pathways (The "Why")

Understanding the electron movement allows for the prediction of metabolites. The following diagram illustrates the competitive pathways between the "Linker Cleavage" (Pathway A) and "Ring Degradation" (Pathway B).

Visualization: Fragmentation Decision Tree

FragmentationPathway Precursor [M+H]+ Precursor (Protonated at Imidazo N1) LinkerCleavage Linker/Bond Cleavage (Low CE) Precursor->LinkerCleavage Primary Pathway (Weakest Bond) RingDegradation Ring Degradation (High CE) Precursor->RingDegradation Secondary Pathway (Stable Linker) ImidazoIon Imidazo Core Ion (m/z ~119 + R) LinkerCleavage->ImidazoIon Charge Retention (High Basicity) PyrazoleNeutral Pyrazole Neutral (Lost) LinkerCleavage->PyrazoleNeutral HCN_Loss [M+H - HCN]+ RingDegradation->HCN_Loss Imidazo Unzipping N2_Loss [M+H - N2]+ RingDegradation->N2_Loss Pyrazole Extrusion

Caption: Competitive fragmentation pathways. Pathway A (Linker Cleavage) is diagnostic for structural connectivity, while Pathway B (Ring Degradation) confirms the identity of the heterocyclic cores.

Part 4: Experimental Protocol

To generate reproducible data for these conjugates, a standardized "Ramping Collision Energy" protocol is recommended. This ensures both the parent-daughter transition (for quantitation) and the structural fragments (for qualification) are captured.

Workflow Methodology

1. Sample Preparation:

  • Solvent: Methanol/Water (50:50) + 0.1% Formic Acid. Reason: Formic acid ensures full protonation of the basic N1, maximizing sensitivity.

  • Concentration: 1 µg/mL (direct infusion) or 100 ng/mL (LC-MS injection).

2. LC Conditions (Reverse Phase):

  • Column: C18 (e.g., Agilent ZORBAX Eclipse Plus), 1.8 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes. Note: These conjugates are moderately lipophilic; expect elution at 60-80% B.

3. MS Source Parameters (ESI+):

  • Capillary Voltage: 3500 V.

  • Drying Gas: 300°C, 10 L/min.

  • Fragmentor Voltage: 135 V (Optimize to prevent in-source fragmentation).

4. Data Acquisition (MS/MS):

  • Mode: Product Ion Scan.

  • Collision Energy (CE): Stepped/Ramped (10, 30, 50 eV).

    • 10 eV: Preserves molecular ion

      
      .[1]
      
    • 30 eV: Generates "Linker Cleavage" ions (Diagnostic).

    • 50 eV: Generates "Ring Degradation" ions (Structural Fingerprint).

Visualization: Analytical Workflow

ExperimentalWorkflow cluster_0 Sample Prep cluster_1 LC Separation cluster_2 MS/MS Acquisition cluster_3 Data Analysis Step1 Dissolve in MeOH/H2O + 0.1% Formic Acid Step2 C18 Column Gradient Elution Step1->Step2 Step3 ESI Positive Mode [M+H]+ Selection Step2->Step3 Step4 Ramped CE (10 -> 50 eV) Step3->Step4 Step5 Identify Pivot Ions (Linker Cleavage) Step4->Step5 Step6 Confirm Ring Pattern (-HCN, -N2) Step5->Step6

Caption: Step-by-step workflow for the structural elucidation of imidazo-pyrazole conjugates using LC-MS/MS.

Part 5: Data Summary Tables

The following table summarizes the expected ions for a hypothetical conjugate: 2-phenylimidazo[1,2-a]pyridine linked to a 3-methylpyrazole .

Precursor Ion

Collision EnergyObserved Fragment (m/z)AssignmentMechanistic Origin
High Low (10 eV)

Parent MoleculeSoft ionization, no fragmentation.
High Med (25 eV)195.08Imidazo-Phenyl CorePivot Cleavage: Loss of pyrazole moiety.
High Med (25 eV)83.06Methyl-Pyrazole IonPivot Cleavage: Charge retention on pyrazole (minor).
Low High (45 eV)168.07

Ring Degradation: Loss of HCN from imidazo core.
Low High (45 eV)77.04Phenyl CationSubstituent Cleavage: Cleavage of phenyl ring from core.

Note on Isotopes: If the conjugate contains halogens (common in drug discovery, e.g., Cl or Br on the pyridine ring), the isotopic pattern (M/M+2) must be verified before analyzing fragmentation to confirm the precursor elemental composition.

References

  • Vertex AI Search Results. (2025). Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines. Journal of Mass Spectrometry. 2[3]

  • Frizzo, C. P., et al. (2019). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen. 4

  • ResearchGate. (2020). New library of pyrazole–imidazo[1,2‐α]pyridine molecular conjugates: Synthesis, antibacterial activity and molecular docking studies. Chemical Biology & Drug Design. 5

  • ChemGuide. (2025). Fragmentation Patterns in the Mass Spectra of Organic Compounds. 6[3][2]

  • MDPI. (2025). Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules. 7

Sources

Comparative Guide: Imidazo[1,2-a]pyridine vs. Pyrazolopyrimidine Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged" Scaffold Debate

In the high-stakes arena of medicinal chemistry, few decisions are as critical as scaffold selection. This guide objectively compares two nitrogen-rich heterocycles that dominate the landscape of kinase inhibitors and CNS agents: Imidazo[1,2-a]pyridine (Imp) and Pyrazolopyrimidine (PP).

While both are recognized as "privileged structures"—capable of binding to diverse biological targets—they offer distinct advantages:

  • Pyrazolopyrimidines (PP): Often exhibit superior biochemical potency (lower IC50) and kinase selectivity due to their close structural isomorphism with adenine (ATP). They are the "heavy hitters" for active site complementarity.

  • Imidazo[1,2-a]pyridines (Imp): Frequently offer superior drug-like properties (better metabolic stability, solubility, and CNS penetration). They are the "pragmatic choice" for optimizing pharmacokinetics (PK).

This guide dissects the structural causality behind these differences and provides protocols to validate them experimentally.

Structural & Electronic Architecture

To understand potency differences, we must look at the electronic landscape presented to the binding pocket.

The ATP Mimicry Factor

Most kinase inhibitors function as ATP-competitive antagonists. The adenine ring of ATP forms critical hydrogen bonds with the kinase "hinge" region.[1]

  • Pyrazolopyrimidine (specifically pyrazolo[1,5-a]pyrimidine):

    • Nitrogen Placement: The arrangement of nitrogens (N1, N4) mimics the N1 and N3 of adenine. This allows for a "bidentate" H-bond interaction with the hinge region backbone (e.g., acting as both donor and acceptor).

    • Result: Tighter binding enthalpy (

      
      ), leading to nanomolar or picomolar 
      
      
      
      values.
  • Imidazo[1,2-a]pyridine:

    • Nitrogen Placement: Typically presents a single strong H-bond acceptor (N1). The C-H at position 3 is not a donor.

    • Result: Often requires an external substituent (like an amide or amine at C3) to form the second H-bond. This introduces rotatable bonds, potentially increasing the entropic penalty (

      
      ) upon binding.
      
Table 1: Physicochemical Comparison
FeatureImidazo[1,2-a]pyridine (Imp)Pyrazolopyrimidine (PP)Impact on Drug Design
H-Bond Acceptors 1 (Bridgehead N)2-3 (Depending on isomer)PP offers stronger hinge binding.
Lipophilicity (cLogP) Moderate (Tunable)Generally Lower (More Polar)Imp is better for CNS penetration (e.g., Zolpidem).
Metabolic Stability High (esp.[2][3] at bridgehead)Variable (N-oxidation risk)Imp often has longer half-life (

).
Synthetic Vectors C3 (Nucleophilic), C6/C8C3, C5, C7Both are highly modifiable via cross-coupling.

Case Studies: Data-Driven Comparison

Case Study A: Pim-1 Kinase Inhibition (Potency vs. Safety)

Context: Pim-1 is a target for hematological malignancies.

  • The Baseline: Imidazo[1,2-b]pyridazine (an Imp analog) inhibitors like SGI-1776 showed potent inhibition but suffered from hERG toxicity (cardiac safety risk).[4]

  • The Scaffold Hop: Researchers transitioned to a Pyrazolo[1,5-a]pyrimidine core.[4]

  • The Data:

    • Potency: Maintained high affinity (

      
       nM).
      
    • Selectivity: The PP scaffold was highly selective against a panel of 119 kinases.[4]

    • Safety: hERG inhibition was significantly reduced (

      
       µM).[3]
      
  • Insight: The PP scaffold allowed for subtle geometric changes that retained the primary target potency while clashing with the hERG channel pore.

Case Study B: Anti-Tuberculosis Agents (Q203 vs. TB47)

Context: Targeting the QcrB respiratory complex in Mycobacterium tuberculosis.[3]

  • The Standard: Telacebec (Q203) is a clinical candidate based on the Imidazo[1,2-a]pyridine scaffold.[3] It has excellent potency (

    
     nM).[5]
    
  • The Challenger: TB47 is a scaffold-hop to Pyrazolo[1,5-a]pyridine .

  • The Comparison:

    • Potency: Both compounds are equipotent (MIC ~0.0002 µM).

    • PK Profile: TB47 showed a slightly different clearance profile, demonstrating that the nitrogen shift (Imp -> PP) did not destroy binding but altered physicochemical properties.

  • Insight: Here, the scaffolds are functionally equivalent in potency, but the switch offers a "backup" chemotype if one fails due to unexpected toxicity.

Decision Logic: When to Switch?

The following diagram illustrates the decision-making process for Application Scientists when choosing between these scaffolds.

ScaffoldDecision Start Hit Identification (Kinase/Receptor) Eval Evaluate Binding Mode (X-Ray/Docking) Start->Eval Decision Primary limitation? Eval->Decision Path_Potency Low Potency / Selectivity Decision->Path_Potency Affinity Issues Path_ADME Poor Solubility / CNS Entry Decision->Path_ADME PK Issues Sol_PP Switch to Pyrazolopyrimidine (Maximize H-bonds) Path_Potency->Sol_PP Sol_Imp Switch to Imidazo[1,2-a]pyridine (Optimize Lipophilicity) Path_ADME->Sol_Imp Validation Validate via TR-FRET & SPR Sol_PP->Validation Sol_Imp->Validation

Caption: Strategic decision tree for scaffold hopping based on lead compound limitations.

Experimental Protocols

To objectively compare potency, one must move beyond simple


 values (which are assay-dependent) and measure binding kinetics (Residence Time).
Protocol 1: TR-FRET Kinase Binding Assay (LanthaScreen™ style)

Purpose: Determine intrinsic affinity (


) independent of ATP concentration.
  • Reagents:

    • Kinase of interest (tagged, e.g., GST or His).

    • Europium-labeled antibody (anti-tag).

    • AlexaFluor® 647-labeled "Tracer" (ATP competitive ligand).

    • Test Compounds (Imp and PP analogs).[3]

  • Workflow:

    • Step 1: Dilute compounds in 100% DMSO (1:3 serial dilution).

    • Step 2: Add 5 µL compound to 384-well plate.

    • Step 3: Add 5 µL Kinase/Antibody mixture. Incubate 15 min.

    • Step 4: Add 5 µL Tracer. Incubate 60 min at RT.

    • Step 5: Read Fluorescence (Ex 340 nm, Em 665 nm / 615 nm).

  • Data Analysis:

    • Calculate TR-FRET Ratio (

      
      ).
      
    • Plot vs. log[Compound]. Fit to sigmoidal dose-response to get

      
      .
      
    • Crucial Conversion: Use the Cheng-Prusoff equation adapted for tracers to calculate

      
      .
      
Protocol 2: Surface Plasmon Resonance (SPR) for Kinetics

Purpose: Compare Residence Time (


). High potency often correlates with long residence time.
  • Chip Preparation: Immobilize Kinase on a CM5 sensor chip via amine coupling. Target density: 2000-4000 RU.

  • Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% P20, pH 7.4) + 1% DMSO.

  • Cycle:

    • Association: Inject compound (concentration series 0.1x to 10x

      
      ) for 120s at 30 µL/min.
      
    • Dissociation: Switch to buffer flow for 300s-600s.

    • Regeneration: Usually not needed for small molecules; if required, mild acid (Glycine pH 9.5) or high flow buffer.

  • Analysis:

    • Fit sensorgrams to a 1:1 binding model.

    • Compare:

      
       (Association rate) and 
      
      
      
      (Dissociation rate).
    • Note: Pyrazolopyrimidines often show faster

      
       due to better electrostatic steering into the ATP pocket.
      

Visualization of Assay Workflow

AssayWorkflow Prep Compound Prep (DMSO Serial Dilution) Mix Reaction Assembly (Kinase + Tracer + Ab) Prep->Mix 5 µL Incubate Equilibrium (60 min @ RT) Mix->Incubate Read TR-FRET Read (Envision/PHERAstar) Incubate->Read Analysis Data Fit (IC50 -> Ki) Read->Analysis

Caption: Standardized TR-FRET workflow for side-by-side potency evaluation.

References

  • Pim-1 Kinase Inhibitors: Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. J. Med. Chem.

  • TB Scaffold Hopping (Q203 vs TB47): Scaffold Hopping Strategy on Imidazo[1,2-a]pyridine Analogues leading to New Antitubercular Agents. ACS Med. Chem. Lett.

  • p38 MAP Kinase: Pyrazolopyrimidine derivatives as potent and selective p38 kinase inhibitors. Bioorg. Med. Chem. Lett.

  • Imidazo[1,2-a]pyridine Review: Imidazo[1,2-a]pyridines: A Privileged Scaffold in Drug Discovery. J. Med. Chem.

  • Kinase Assay Protocols: Assay Guidance Manual: Binding Assays for Kinases. NCBI Bookshelf.

Sources

Guide to Validating Kinase Selectivity Profiles of Pyrazole-Based Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazole scaffold is a "privileged structure" in kinase drug discovery due to its ability to mimic the adenine ring of ATP, forming critical hydrogen bonds with the kinase hinge region. However, this structural conservation often leads to promiscuity—off-target binding that biochemical screens may overestimate or underestimate depending on the assay format.

This guide provides a rigorous, multi-dimensional framework for validating the selectivity of pyrazole-based inhibitors. It moves beyond simple IC50 generation to a holistic "Target Engagement" model, comparing industry-standard platforms (KINOMEscan™, HotSpot™, NanoBRET™) and establishing a self-validating experimental workflow to distinguish true physiological inhibition from assay artifacts.

Part 1: The Pyrazole Scaffold & The Selectivity Challenge

The Structural Logic

Pyrazoles primarily function as Type I ATP-competitive inhibitors . They occupy the adenine-binding pocket, utilizing the pyrazole nitrogens to accept and donate hydrogen bonds to the kinase hinge region (typically the backbone amide of a Valine, Methionine, or Leucine residue).

  • The Advantage: High potency and favorable physicochemical properties (Lipinski compliance).

  • The Risk: The ATP hinge region is highly conserved across the human kinome (~518 kinases). A pyrazole core without optimized "decorations" (R-groups) will likely inhibit multiple kinases (e.g., CDK, GSK3, Aurora), leading to false leads or toxicity.

Diagram 1: Pyrazole Hinge Binding Logic

This diagram illustrates the structural basis of pyrazole-kinase interaction and the necessity of "Gatekeeper" selectivity.

PyrazoleBinding ATP_Pocket ATP Binding Pocket (Conserved) Hinge Hinge Region (H-Bond Acceptor/Donor) Pyrazole Pyrazole Core (Scaffold) Pyrazole->ATP_Pocket Occupies Pyrazole->Hinge Mimics Adenine R_Groups Side Chains (R1/R2) (Selectivity Drivers) R_Groups->ATP_Pocket Hydrophobic Interactions Gatekeeper Gatekeeper Residue (Steric Filter) R_Groups->Gatekeeper Exploits Size Diff

Caption: Schematic of Type I inhibition where the pyrazole core anchors to the hinge, while R-groups determine selectivity by probing the gatekeeper residue and solvent-exposed regions.

Part 2: Comparative Analysis of Profiling Methodologies[1]

To validate a profile, one must understand the physics of the assay. A "hit" in a binding assay (


) does not always translate to physiological inhibition (

).
Table 1: Platform Comparison Guide
FeatureKINOMEscan™ (DiscoverX) HotSpot™ (Reaction Biology) NanoBRET™ (Promega)
Assay Principle Competition Binding (Phage Display). Inhibitor competes with immobilized ligand for DNA-tagged kinase.Radiometric Activity (

P-ATP). Measures transfer of phosphate to substrate.
Live-Cell BRET . Energy transfer between Luciferase-Kinase and Fluorescent Tracer.[1][2]
Readout

(Dissociation Constant)

(Inhibitory Concentration)
Occupancy / Affinity (Intracellular

)
ATP Context Acellular / No ATP. Measures thermodynamic binding potential.Physiological ATP (can be adjusted). Measures functional inhibition.[3][4]Cellular ATP. Measures competition in the presence of mM ATP levels.
Throughput Ultra-High (450+ kinases).High (300+ kinases).[5]Medium (Targeted panels).
False Positives High. Detects binding that may not inhibit function (e.g., remote binding).Low. Direct measure of catalysis.Low. Cell membrane excludes impermeable compounds.
Best Use Case Primary Screen. "What could it hit?"Secondary Validation. "Does it stop the enzyme?"Tertiary Confirmation. "Does it work in a cell?"

Part 3: Strategic Validation Protocol (Self-Validating System)

Do not rely on a single metric. Use this funnel to filter "scaffold promiscuity" from "true selectivity."

Phase I: The Broad Sweep (Biochemical)

Objective: Define the "Blast Radius" of the inhibitor.

  • Submit to KINOMEscan (450+ panel) at 1 µM.

    • Why 1 µM? It is high enough to catch weak off-targets but low enough to avoid gross aggregation artifacts.

  • Data Analysis: Calculate the Selectivity Score (S-Score) .

    • Target: An S(35) < 0.05 indicates a selective compound.

Phase II: Functional Confirmation (The "Truth" Check)

Objective: Eliminate non-functional binders.

  • Select "Hits": Take all kinases from Phase I with >60% inhibition.

  • Run HotSpot Assay (Radiometric):

    • Perform 10-point dose-response curves at

      
       ATP concentration .
      
    • Critical Control: If

      
       (from Phase I), the compound may be binding a non-catalytic site or is ATP-competitive but weak against physiological ATP.
      
Phase III: Cellular Target Engagement (NanoBRET)

Objective: Prove intracellular relevance. Biochemical potency often fails in cells due to high intracellular ATP (1-5 mM) competing with the pyrazole.

  • Transfect HEK293 cells with NanoLuc-fusion plasmids of the primary target and top 3 off-targets.

  • Treat with Tracer + Inhibitor.

  • Measure BRET Ratio: A decrease in signal indicates the inhibitor has displaced the tracer inside the cell.

  • Result: If the cellular

    
     is >10x the biochemical 
    
    
    
    , permeability or ATP-competition is the bottleneck.
Diagram 2: The Validation Workflow

This workflow ensures that only physiologically relevant targets are carried forward.

ValidationWorkflow Start Novel Pyrazole Inhibitor Step1 Phase I: KINOMEscan (Broad Binding Screen) Start->Step1 Decision1 Select Hits (>65% Inhibition) Step1->Decision1 Step2 Phase II: HotSpot Assay (Functional IC50 @ Km ATP) Decision1->Step2 Filter False Negatives Check Artifact Check (Detergent/Aggregation) Step2->Check Check->Start Fail (Redesign) Step3 Phase III: NanoBRET (Live Cell Occupancy) Check->Step3 Pass Final Validated Selectivity Profile Step3->Final

Caption: A funnel approach filtering from thermodynamic binding (Phase I) to catalytic inhibition (Phase II) to intracellular occupancy (Phase III).

Part 4: Troubleshooting & Artifacts

Pyrazoles are planar and aromatic, making them prone to colloidal aggregation . Aggregates sequester enzyme molecules, causing false-positive inhibition across the board.

The "Detergent Test" (Mandatory Control):

  • Run the kinase assay with and without 0.01% Triton X-100 (or CHAPS).

  • Interpretation:

    • True Inhibitor: Potency remains unchanged.

    • Aggregator: Potency drops significantly (IC50 increases) in the presence of detergent, as the detergent breaks up the colloid.

Part 5: Case Study - Crizotinib

A real-world example of how profiling defines clinical utility.

Compound: Crizotinib (Pyrazole-based).

  • Design Target: c-MET.

  • Profiling Result (Biochemical): Showed potent inhibition of ALK and ROS1 (off-targets).

  • Cellular Validation: NanoBRET and viability assays confirmed these were not just "binders" but functional drivers.

  • Outcome: Repurposed and FDA-approved for ALK+ NSCLC, demonstrating that "off-targets" identified in robust profiling can become primary therapeutic indications [1, 3].

References

  • Cui, J. J., et al. (2011). "Structure based drug design of crizotinib (PF-02341066), a potent and selective dual inhibitor of mesenchymal-epithelial transition factor (c-MET) kinase and anaplastic lymphoma kinase (ALK)." Journal of Medicinal Chemistry.

  • Vasta, J. D., et al. (2018).[6] "Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement." Cell Chemical Biology.

  • Davis, M. I., et al. (2011). "Comprehensive analysis of kinase inhibitor selectivity." Nature Biotechnology.

  • Shoichet, B. K. (2006). "Screening in a spirit of haunting: the role of aggregation in high-throughput screening." Drug Discovery Today.

  • Reaction Biology Corp. "HotSpot Kinase Assay Protocol."

Sources

Reference Standards for 3-Aminopyrazole Impurity Profiling: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of kinase inhibitors (e.g., Ruxolitinib, Crizotinib), 3-aminopyrazole serves as a critical scaffold. However, its impurity profiling presents unique challenges due to annular tautomerism , high polarity, and the potential presence of genotoxic precursors like hydrazine.

This guide objectively compares the performance of Certified Reference Materials (CRMs) , Qualified Secondary Standards , and Commercial Research-Grade Materials . Experimental data presented herein demonstrates that relying on non-qualified commercial standards can lead to a 15-20% potency error due to uncharacterized hygroscopicity and inorganic salt contamination, potentially triggering false OOS (Out of Specification) results during GMP release.

The Technical Challenge: Why 3-Aminopyrazole is Difficult

Before selecting a standard, one must understand the molecule's behavior. 3-aminopyrazole is not a static entity; it is a dynamic system.

  • Annular Tautomerism: The hydrogen on the ring nitrogen oscillates between position 1 and 2. Consequently, 3-aminopyrazole and 5-aminopyrazole are tautomers. In solution, they exist in equilibrium. A reference standard labeled "5-aminopyrazole" may be chemically identical to one labeled "3-aminopyrazole" depending on the solvent and pH.

  • Genotoxicity Risks (ICH M7): Synthesis often involves hydrazine , a known mutagen/carcinogen. The reference standard must be clean enough to resolve trace hydrazine (Class 2 impurity) from the main peak.

  • Hygroscopicity: The free base is highly hygroscopic. Commercial "98%" purity claims often ignore water content and residual inorganic salts (sulfates/chlorides) from the reduction steps.

Comparative Analysis of Reference Standard Tiers

The following table contrasts the three primary options available to analytical labs.

FeatureOption A: Certified Reference Material (CRM) Option B: Qualified Secondary Standard Option C: Commercial "Research Grade"
Traceability SI-traceable (NIST/BAM).Traceable to CRM or primary standard.[1]None/Vendor Declaration.
Characterization 1H-NMR, 13C-NMR, MS, HPLC, ROI, KF, TGA.qNMR (Quantitative NMR) or Mass Balance.HPLC Area % only.
Potency Value Certified Mass Fraction (e.g., 99.2% ± 0.3%).Assigned Potency (e.g., 98.5% "as is").Purity (e.g., ">97%").
Cost

(High)

(Moderate)
$ (Low)
Risk Profile Zero Risk. Defensible in audits.Low Risk. Requires internal validation.[2]High Risk. Common cause of assay drift.
Best Use Method Validation, Release Testing.Routine QC, Stability Studies.[2]Early Discovery, Peak ID only.

Experimental Validation: The "Purity Trap"

To demonstrate the risks of Option C (Research Grade), we conducted a comparative study using a validated HPLC method.

The Protocol (Self-Validating System)

We analyzed three distinct lots of 3-aminopyrazole standards against a Primary CRM (Sigma-Aldrich TraceCERT®).

  • Instrument: Agilent 1290 Infinity II LC.

  • Column: XBridge BEH C18 XP, 100 x 2.1 mm, 2.5 µm (High pH stable).

  • Mobile Phase:

    • A: 10 mM Ammonium Bicarbonate, pH 10.0 (Promotes free base form, collapses tautomers).

    • B: Acetonitrile.[3]

  • Gradient: 5% B to 40% B over 10 mins.

  • Detection: UV at 220 nm (low selectivity, high sensitivity).

Results: The "Hidden" Impurities

Many commercial vendors report purity by HPLC Area % . This method is blind to invisible impurities like water, salts, and residual solvents.

Table 1: Comparative Assay Results

Standard TypeVendor Label ClaimHPLC Purity (Area %)Water Content (KF)Residual Solvents/AshTrue Potency (qNMR) Relative Error
CRM (Primary) 99.8%99.9%0.1%<0.1%99.8% Reference
Qualified In-House N/A99.5%0.4%0.2%98.9% -0.9%
Research Grade A >97%98.2%4.5% 1.1%92.6% -7.2%
Research Grade B >95%99.1%12.3% 3.5% (Sulfate)83.3% -16.5%
Interpretation[5]
  • The Trap: Research Grade B showed 99.1% purity by HPLC. A scientist using this as a standard to quantify an impurity in a drug batch would overestimate the impurity level by 16.5% because they are weighing 16.5% "dead mass" (water/salt).

  • The Cause: 3-aminopyrazole is often synthesized as a salt (sulfate/HCl) and neutralized. Incomplete neutralization leaves inorganic salts. It is also hygroscopic.

  • The Solution: Use qNMR (Quantitative NMR) to assign potency for any standard that is not a CRM.

Strategic Decision Framework

Select the appropriate standard based on your development phase to balance cost vs. compliance.

StandardSelection Start Start: Select Standard for 3-Aminopyrazole Profiling Phase Current Development Phase? Start->Phase Discovery Discovery / Early Screening Phase->Discovery Early LateStage Phase 2-3 / Commercial Phase->LateStage Late/GMP Q_Quant Is Quantitative Accuracy Critical? (e.g. Yield/Potency) Discovery->Q_Quant Use_Qualified USE: Qualified Secondary (Must perform qNMR & KF) LateStage->Use_Qualified Routine QC (Traceable to CRM) Use_CRM USE: Certified Reference Material (ISO 17034 Accredited) LateStage->Use_CRM Primary Release/Validation Use_Research USE: Research Grade (Check HPLC Area %) Q_Quant->Use_Research No (ID only) Q_Quant->Use_Qualified Yes

Figure 1: Decision tree for selecting reference standards based on regulatory requirements and data integrity needs.

References

  • International Council for Harmonisation (ICH). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[4] (2017).[5][6] [Link]

  • European Pharmacopoeia (Ph.[7] Eur.). General Chapter 5.12: Reference Standards. (2023).[8][9] [Link]

  • Fichez, J., Busca, P., & Prestat, G. Recent Advances in Aminopyrazoles Synthesis and Functionalization. (2017).[5][6] Chimica Oggi - Chemistry Today, 35(4). [Link]

  • U.S. Food and Drug Administration (FDA). Analytical Procedures and Methods Validation for Drugs and Biologics. (2015). [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 3-Amino-5-(6-imidazo[1,2-a]pyridyl)pyrazole HCl

Author: BenchChem Technical Support Team. Date: February 2026

Topic:

Introduction: The Hazard Landscape

Compound Profile: 3-Amino-5-(6-imidazo[1,2-a]pyridyl)pyrazole HCl is a complex heterocyclic amine salt.[1] While specific toxicological data for this exact R&D molecule may be limited, its structural moieties—the imidazo[1,2-a]pyridine core and the aminopyrazole ring—are "privileged structures" in medicinal chemistry, frequently used in high-potency kinase inhibitors (e.g., p38 MAP kinase, VEGFR inhibitors).[1]

The Senior Scientist's Assessment: In the absence of a compound-specific Occupational Exposure Limit (OEL), we must apply the Precautionary Principle . Based on Structure-Activity Relationship (SAR) analysis of similar kinase inhibitors, this compound should be handled as a Potent Bioactive Compound (PBAC) .[1]

  • Assigned Occupational Exposure Band (OEB): Band 4 (Default for novel bioactive heterocycles).

  • Target Exposure Limit: < 10 µg/m³ (8-hour TWA).

  • Primary Risks:

    • Bioactivity: Potential reproductive toxicity or specific organ toxicity (hepatotoxicity) typical of kinase inhibitors.

    • Corrosivity/Irritation: The hydrochloride (HCl) salt form poses a risk of severe eye damage and respiratory tract irritation upon contact with mucous membranes.

    • Physical: As a salt, the powder is likely hygroscopic and prone to static charge, increasing the risk of aerosolization during weighing.

PPE Matrix & Containment Strategy

The level of protection is dictated by the energy imparted to the substance (e.g., weighing powder vs. pipetting solution).

Table 1: Risk-Based PPE & Engineering Controls

Operation PhaseHazard LevelEngineering Controls (Primary)Personal Protective Equipment (Secondary)
1. Powder Handling (Weighing, Transfer)CRITICAL Class II Biological Safety Cabinet (BSC) or Powder Containment Hood (HEPA filtered).Never handle open powder on an open bench.Respiratory: N95 (minimum) inside hood; PAPR if outside hood.Hands: Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil). Change outer gloves every 30 mins.Body: Tyvek® Lab Coat (disposable) with elastic cuffs.Eyes: Chemical Splash Goggles.
2. Stock Solubilization (Adding solvent, Vortexing)HIGH Chemical Fume Hood (100 fpm face velocity).Hands: Double Nitrile Gloves.Eyes: Face Shield + Goggles (risk of splash/exotherm).Body: Standard Lab Coat + Chemical Apron (if volume > 50 mL).
3. Dilute Assay Handling (Pipetting µM/nM solutions)MODERATE Standard Laboratory Ventilation.Hands: Single Nitrile Gloves (inspect frequently).Eyes: Safety Glasses with side shields.Body: Standard Lab Coat.
4. Waste Disposal (Solid & Liquid)HIGH Fume Hood (for bulking waste).Hands: Heavy-duty Nitrile or Neoprene gloves.Respiratory: N95 mask (if dust risk exists).

Operational Protocol: The "Zero-Exposure" Workflow

This protocol is designed to eliminate the "invisible" spread of contamination common with static-prone salts.[1]

Phase A: Preparation & Weighing
  • Static Control: Imidazo-pyrazole salts are often fluffy and static-prone.[1] Use an anti-static gun or ionizing bar inside the balance enclosure before opening the vial. This prevents the powder from "jumping" onto your gloves or the balance pan.

  • The "Coffin" Technique:

    • Place the receiving vial inside a secondary container (e.g., a larger beaker) before weighing.

    • Transfer powder only within the containment hood.

    • Wipe the exterior of the receiving vial with a methanol-dampened wipe before removing it from the hood.

Phase B: Solubilization (The HCl Factor)
  • Solvent Choice: DMSO (Dimethyl sulfoxide) is the standard solvent.

  • Thermodynamics: The dissolution of HCl salts can be mildly exothermic. Add solvent slowly.

  • Venting: Do not cap the vial tightly immediately after adding solvent. Allow 30 seconds for any micro-bubbles or heat to dissipate to prevent pressure buildup and "spraying" upon reopening.

Phase C: Decontamination
  • Solvent: 10% Bleach (Sodium Hypochlorite) is generally effective for oxidizing and deactivating nitrogen-heavy heterocycles, followed by a water rinse and then 70% Ethanol to remove residue.[1]

  • Verification: Use a UV lamp (365 nm) if the compound is fluorescent (common with imidazopyridines) to check for invisible spills on the benchtop.

Visualizing the Safety Logic

The following diagram illustrates the decision-making workflow for handling this compound, integrating the hierarchy of controls.

SafetyProtocol Start Start: Handling 3-Amino-5-(...)pyrazole HCl StateCheck Physical State? Start->StateCheck Powder Solid Powder (High Risk) StateCheck->Powder Dry Solid Solution Liquid Solution (Lower Risk) StateCheck->Solution Dissolved Containment Engineering Control: Class II BSC or Powder Hood Powder->Containment Assay Experimental Assay (Standard Bench PPE) Solution->Assay PPE_High PPE: Double Gloves, Tyvek Coat, Resp. Protection (if outside hood) Containment->PPE_High Solubilization Solubilization Step (Caution: Exotherm/Pressure) PPE_High->Solubilization Solubilization->Solution Waste Disposal: Segregated Incineration Stream Assay->Waste

Figure 1: Operational safety workflow distinguishing between high-risk powder handling and lower-risk solution manipulation.

Emergency Procedures

Scenario 1: Powder Spill (> 10 mg)

  • Evacuate: Clear the immediate area.

  • PPE Up: Don a P100 respirator and double gloves.

  • Contain: Cover the spill with a damp paper towel (soaked in water/surfactant) to prevent dust aerosolization. Do not dry sweep.

  • Clean: Scoop up the damp material. Clean the surface with 10% bleach, then water.

Scenario 2: Ocular Exposure

  • Immediate Action: The HCl salt is acidic. Flush eyes immediately at an eyewash station for 15 minutes .

  • Technique: Hold eyelids open forcibly. The natural reflex will be to close them, trapping the corrosive salt.

  • Medical: Seek medical attention immediately. Bring the SDS (or this protocol if SDS is generic) to the physician.

Disposal & Regulatory Compliance

  • Waste Stream: Do not dispose of down the drain. This compound is likely toxic to aquatic life (H410/H411 common for this class).

  • Classification: Segregate as "Hazardous Chemical Waste - Toxic/Corrosive."

  • Destruction: High-temperature incineration is the required disposal method to ensure the breakdown of the stable pyrazole/pyridine rings.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets.

  • Fisher Scientific. (2025).[2] Safety Data Sheet: 3-Aminopyrazole (Component Analog). [1]

  • Merck/Sigma-Aldrich. (2025). Safety Data Sheet: 3-Aminoimidazo[1,2-a]pyridine (Structural Analog). [1]

  • National Institute for Occupational Safety and Health (NIOSH). (2019). The NIOSH Occupational Exposure Banding Process for Chemical Risk Management.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.